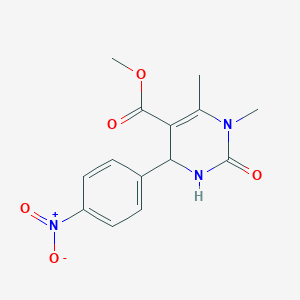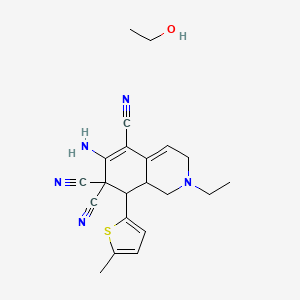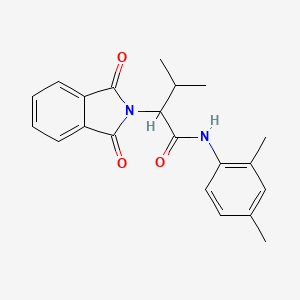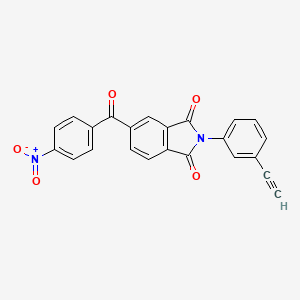
1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine, also known as 4-Fluoromethamphetamine (4-FMA), is a synthetic compound belonging to the amphetamine class of drugs. It is a potent stimulant that has been studied for its potential use in scientific research. The purpose of
Wirkmechanismus
The mechanism of action of 4-FMA involves the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation and alertness. It also leads to increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA include increased dopamine, norepinephrine, and serotonin release in the brain. This leads to increased stimulation, alertness, and euphoria. It also leads to increased heart rate, blood pressure, and body temperature. Long-term use of 4-FMA can lead to neurotoxicity and damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-FMA in lab experiments is its potency and selectivity. It has been shown to have similar effects to other amphetamine compounds but with fewer side effects. One limitation is its potential for neurotoxicity and damage to the brain. This can make it difficult to use in long-term studies.
Zukünftige Richtungen
The future directions for 4-FMA research include further studies on its potential use as a treatment for ADHD, narcolepsy, and obesity. It also includes studies on its potential as a cognitive enhancer and for its neuroprotective properties. Further studies are needed to determine the long-term effects of 4-FMA use and its potential for addiction. Additionally, research is needed to develop safer and more effective compounds for scientific research purposes.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-(1-methyl-3-phenylpropyl)piperazine is a synthetic compound belonging to the amphetamine class of drugs. It has been studied for its potential use in scientific research and has been shown to have similar effects to other amphetamine compounds. Its mechanism of action involves the release of dopamine, norepinephrine, and serotonin in the brain leading to increased stimulation and alertness. It has advantages and limitations for lab experiments and future directions for research include further studies on its potential use as a treatment for various conditions and for its neuroprotective properties.
Synthesemethoden
The synthesis of 4-FMA involves the reaction between 4-fluoroamphetamine and phenylpropanolamine. This reaction is carried out in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-FMA has been studied for its potential use in scientific research. It has been shown to have similar effects to other amphetamine compounds such as methamphetamine and amphetamine. It has been studied for its potential use in the treatment of ADHD, narcolepsy, and obesity. It has also been studied for its potential use as a cognitive enhancer and for its neuroprotective properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2/c1-17(7-8-18-5-3-2-4-6-18)22-13-15-23(16-14-22)20-11-9-19(21)10-12-20/h2-6,9-12,17H,7-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDARRQFNEBYXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(4-phenylbutan-2-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)

![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)
